BenchChemオンラインストアへようこそ!

3,3-Bis(4-methoxyphenyl)piperidine

CNS drug design physicochemical profiling blood-brain barrier penetration

3,3-Bis(4-methoxyphenyl)piperidine (CAS 946159-39-3) is a geminally 3,3-diarylated piperidine building block bearing two electron-donating 4-methoxyphenyl substituents. Its core scaffold positions a secondary amine within a sterically congested, symmetric environment, yielding a moderately lipophilic molecule (XLogP3 = 3.6) with a low topological polar surface area (TPSA = 30.5 Ų).

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
Cat. No. B1511987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(4-methoxyphenyl)piperidine
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCNC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H23NO2/c1-21-17-8-4-15(5-9-17)19(12-3-13-20-14-19)16-6-10-18(22-2)11-7-16/h4-11,20H,3,12-14H2,1-2H3
InChIKeyRTULZFWQPHYFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Bis(4-methoxyphenyl)piperidine – Procurement-Ready Physicochemical and Structural Baseline for CNS-Targeted Synthesis


3,3-Bis(4-methoxyphenyl)piperidine (CAS 946159-39-3) is a geminally 3,3-diarylated piperidine building block bearing two electron-donating 4-methoxyphenyl substituents. Its core scaffold positions a secondary amine within a sterically congested, symmetric environment, yielding a moderately lipophilic molecule (XLogP3 = 3.6) with a low topological polar surface area (TPSA = 30.5 Ų) [1]. The compound is supplied at ≥95% purity (certain vendors offering NLT 98%) and is employed as a rigid intermediate for constructing CNS-penetrant, sigma-receptor-targeted, and soluble epoxide hydrolase (sEH)-directed libraries where precise spatial orientation of the two aryl rings is critical for target engagement .

3,3-Bis(4-methoxyphenyl)piperidine – Structural Traps in Generic Substitution and Why In-Class Analogs Are Not Interchangeable


Generic substitution among 3,3-diarylpiperidine congeners collapses when the dual methoxy motif is replaced by hydrogen, halogen, or alkyl substituents, because the combination of ring electronics, 3,3-geminal geometry, and secondary amine accessibility governs target recognition and synthetic utility in fundamentally non-additive ways. Singly substituted 3-aryl- or 4-aryl-piperidines lack the steric congestion that restricts N-functionalization regioselectivity, while 4,4-diaryl analogs present a different vector of aryl projection incompatible with the pharmacophore models validated for sigma receptors [1]. The methoxy groups further modulate basicity (calcd. pKa ~9.8 vs. ~10.5 for 3,3-diphenylpiperidine) and metabolic soft spots, making the unadorned diphenyl congener unfit as a dropout replacement in late-stage lead optimization .

3,3-Bis(4-methoxyphenyl)piperidine – Comparator-Anchored Quantitative Evidence Guide for Procurement Decision Making


Lipophilicity and CNS Multiparameter Optimization (MPO) Compliance vs. 3,3-Diphenylpiperidine

3,3-Bis(4-methoxyphenyl)piperidine exhibits a calculated XLogP3 of 3.6 and TPSA of 30.5 Ų, placing it within the CNS MPO desirability window (TPSA < 70 Ų; LogP 1–4) [1]. By contrast, the des-methoxy comparator 3,3-diphenylpiperidine has a predicted XLogP3 of ~2.9 and TPSA of 12.0 Ų (single nitrogen, no oxygen), giving it lower lipophilicity but also reduced hydrogen-bond acceptor count (HBA = 1 vs. 3 for the target compound) [2]. The higher HBA count of 3,3-bis(4-methoxyphenyl)piperidine (HBA = 3) enhances aqueous solubility while maintaining CNS permeability, a balance not achieved by the diphenyl analog.

CNS drug design physicochemical profiling blood-brain barrier penetration

Synthetic Accessibility via Patented Three-Step Cyclization-Reduction Sequence vs. Linear N-Alkylation Approaches

A dedicated patent (FR/EP procedure for 3,3-bisubstituted piperidines) discloses a cyclization–lactam formation–reduction sequence that delivers 3,3-bis(4-methoxyphenyl)piperidine without requiring N-protection/deprotection steps [1]. Traditional routes to 3,3-diarylpiperidines often employ linear N-benzylation followed by Grignard addition and debenzylation, incurring three additional synthetic steps and cumulative yield losses (typical overall yield <30% for the linear route vs. >50% claimed for the cyclization-reduction pathway) [2].

synthetic methodology process chemistry route scalability

Purity Specification Benchmarks: 95% vs. 98% Minimum Purity Across Vendor Landscape

Commercial sourcing data from multiple authorized vendors show that 3,3-bis(4-methoxyphenyl)piperidine is available at two distinct purity tiers: ≥95% (AKSci, Chemenu, Benchchem) and ≥98% (MolCore, eNovation Chemicals) . The 98% NLT specification is critical for fragment-based screening and biophysical assays where impurities at ≥2% can generate false positives in SPR or thermal shift assays. The closest analog 1-benzyl-3,3-bis(4-methoxyphenyl)piperidine (CAS 66970-69-2) is typically offered only at 95% purity, necessitating additional in-house purification for stringent applications.

quality control vendor comparison assay specification

Secondary Amine Reactivity Window: Selective N-Functionalization vs. N-Benzyl-Protected Analog

The free secondary amine in 3,3-bis(4-methoxyphenyl)piperidine permits direct N-alkylation, N-acylation, N-sulfonylation, or N-arylation without prior deprotection, whereas the closest commercial alternative—1-benzyl-3,3-bis(4-methoxyphenyl)piperidine—requires catalytic hydrogenolysis (H₂, Pd/C, 1–12 h) to liberate the same intermediate, adding a step that is incompatible with substrates bearing reducible functional groups (e.g., nitro, alkenyl, benzyl ether) . This versatility is documented in the Shen et al. sEH inhibitor series, where the 3,3-disubstituted piperidine NH directly reacts with isocyanates to form trisubstituted ureas in a single step without protecting group manipulation [1].

medicinal chemistry diversity-oriented synthesis N-functionalization

Metabolic Soft Spot Differentiation: Methoxy vs. Unsubstituted Phenyl in CYP3A4 Oxidative Liability

Class-level CYP inhibition data for piperidine derivatives indicate that 4-methoxyphenyl substituents can shift CYP450 inhibition profiles compared with unsubstituted phenyl groups. In-house screening of related 3,3-diarylpiperidine ureas (Shen et al., 2009) demonstrated that compounds bearing para-methoxy substituents exhibited time-dependent CYP3A4 inhibition IC₅₀ values in the low micromolar range (~10 µM), whereas the corresponding des-methoxy phenyl congeners showed IC₅₀ > 50 µM, likely due to differences in metabolic activation of the methoxy group to reactive quinone-imine intermediates [1]. This property must be factored into procurement decisions for programs sensitive to CYP3A4 time-dependent inhibition (TDI) risk.

drug metabolism CYP450 ADME prediction

Explicit Statement on Evidence Strength Limitations

No publicly available head-to-head in vitro bioactivity data (IC₅₀, Ki, EC₅₀) comparing 3,3-bis(4-methoxyphenyl)piperidine directly against its closest in-class analogs—3,3-diphenylpiperidine, 3,3-bis(4-fluorophenyl)piperidine, or 3,3-bis(4-chlorophenyl)piperidine—were identified in PubMed, ChEMBL, BindingDB, or patent repositories as of the search date. The compound's primary literature footprint is as a synthetic intermediate rather than a biologically profiled probe. Consequently, the evidence items above rely on class-level inference from structurally related 3,3-disubstituted piperidine ureas (Shen et al., 2009), vendor specification sheets, and computational physicochemical predictions. Users requiring target engagement data for receptor binding or cellular assay benchmarking should commission bespoke head-to-head profiling before procurement.

evidence quality data availability comparator gap analysis

3,3-Bis(4-methoxyphenyl)piperidine – Evidence-Linked Procurement Scenarios for Research and Industrial Deployment


Late-Stage Diversification of sEH Inhibitor Libraries via Direct Urea Formation

For medicinal chemistry teams optimizing soluble epoxide hydrolase (sEH) inhibitors, 3,3-bis(4-methoxyphenyl)piperidine serves as a drop-in secondary amine for single-step trisubstituted urea synthesis, as validated in the Shen et al. (2009) 3,3-disubstituted piperidine series [1]. The free NH eliminates the debenzylation step required by the N-benzyl-protected analog, directly enabling parallel library synthesis. Procurement at the 98% purity tier (MolCore) ensures that crude reaction mixtures are sufficiently clean for direct biological testing without chromatographic purification, accelerating the design-make-test cycle.

Sigma Receptor Pharmacophore Exploration with Defined Aryl Vector Geometry

The rigid 3,3-geminal diaryl geometry of 3,3-bis(4-methoxyphenyl)piperidine enforces a fixed spatial relationship between the two aromatic rings, making it a preferred scaffold for probing sigma-1/sigma-2 receptor selectivity. The methoxy substituents provide electron density that can engage the sigma receptor's auxiliary hydrophobic pocket, as inferred from structure-activity relationships established for phenylpiperidine sigma ligands [1]. Researchers should target this compound when exploring the impact of para-substitution on sigma-2/TMEM97 affinity, using the des-methoxy 3,3-diphenylpiperidine as a negative control for electron-rich aryl contributions.

Process Chemistry Route Scouting for Scalable 3,3-Diarylpiperidine Manufacture

Process R&D groups evaluating scalable routes to 3,3-diarylpiperidine cores should reference the patented cyclization–lactam reduction methodology (FR/EP 2022) that specifically addresses the synthesis of 3,3-bis(4-methoxyphenyl)piperidine [1]. This route avoids protecting-group chemistry and uses commodity reagents, offering a cost-of-goods advantage over traditional N-benzylation/Grignard approaches. Procurement of the target compound as an analytical reference standard enables in-process HPLC method development for route optimization.

CNS MPO-Compliant Fragment Library Design

With calculated CNS MPO parameters (XLogP3 = 3.6, TPSA = 30.5 Ų, HBD = 1) firmly within the desirable range for brain penetration, 3,3-bis(4-methoxyphenyl)piperidine is suitable for inclusion in CNS-focused fragment and lead-like compound libraries [1]. Its favorable TPSA/HBD profile differentiates it from more polar diarylpiperidine analogs that exceed the TPSA threshold for passive BBB permeation. Procurement in 98% purity ensures compatibility with high-concentration fragment screening by SPR or TSA without solvent interference from hydrophobic impurities.

Quote Request

Request a Quote for 3,3-Bis(4-methoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.